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Compound of Interest

Compound Name: beta-D-galactosamine

Cat. No.: B3047559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical structure of beta-D-
galactosamine (β-D-GalN), an essential amino sugar implicated in numerous biological

processes, including the synthesis of glycoproteins and glycolipids. Understanding its precise

molecular configuration is critical for research in glycobiology, pharmacology, and drug

development.

Core Chemical Structure
Beta-D-galactosamine is a monosaccharide derivative of galactose. Its systematic IUPAC

name is (2R,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol[1]. The structure is

characterized by a six-membered pyranose ring, which is the most stable cyclic form for

hexoses.

Key structural features include:

Pyranose Ring: The molecule adopts a stable chair conformation, specifically the Sachse

trans configuration (4C1), which minimizes steric hindrance between substituents[2].

Amino Group: The defining feature is an amino group (-NH2) at the C2 position, replacing

the hydroxyl group of galactose. This classifies it as a hexosamine[1].

Stereochemistry:
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The "D" designation indicates the configuration at the C5 chiral center is analogous to D-

glyceraldehyde.

The "beta (β)" anomer specifies that the hydroxyl group at the anomeric carbon (C1) is in

the equatorial position, oriented cis to the -CH2OH group at C5.

The stereochemistry at C4 is epimeric to glucose, meaning the hydroxyl group at this

position has an axial orientation in the common chair conformation.

The molecular formula is C6H13NO5, and its computed molecular weight is 179.17 g/mol [1].

Quantitative Structural Data
The precise bond lengths and angles of β-D-galactosamine have been determined through X-

ray crystallography of its hydrochloride salt. The galactosamine ring exhibits the expected chair

conformation. The following tables summarize the interatomic distances and angles as reported

in the crystallographic study by Takai et al. (1972)[2].

Table 1: Interatomic Distances (Bond Lengths) in
Ångströms (Å)

Bond Length (Å) Bond Length (Å)

C(1)-C(2) 1.528 C(1)-O(1) 1.402

C(2)-C(3) 1.530 C(2)-N 1.503

C(3)-C(4) 1.522 C(3)-O(3) 1.428

C(4)-C(5) 1.529 C(4)-O(4) 1.429

C(5)-C(6) 1.516 C(6)-O(6) 1.426

C(1)-O(5) 1.432

C(5)-O(5) 1.442

Data extracted from Takai, M., et al. (1972). Acta Crystallographica Section B, 28(8), 2370-

2376.[2]
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Table 2: Bond Angles in Degrees (°)
Angle Value (°) Angle Value (°)

O(5)-C(1)-C(2) 110.1 C(4)-C(5)-C(6) 113.1

C(1)-C(2)-C(3) 110.1 C(4)-C(5)-O(5) 109.1

C(2)-C(3)-C(4) 111.3 C(1)-O(5)-C(5) 112.0

C(3)-C(4)-C(5) 110.0 O(1)-C(1)-C(2) 108.0

N-C(2)-C(1) 110.1 O(3)-C(3)-C(4) 109.3

N-C(2)-C(3) 110.1 O(4)-C(4)-C(3) 110.1

O(1)-C(1)-O(5) 111.4 O(6)-C(6)-C(5) 111.9

Data extracted from Takai, M., et al. (1972). Acta Crystallographica Section B, 28(8), 2370-

2376.[2]

Experimental Protocol for Structure Determination
The definitive structure of β-D-galactosamine was elucidated using single-crystal X-ray

diffraction. The following methodology is based on the protocol described by Takai et al. for the

analysis of β-D-galactosamine hydrochloride[2].

1. Crystallization:

Crystals of β-D-galactosamine hydrochloride were grown as colorless needles.

A suitable single crystal (e.g., with dimensions of 0.07 x 0.23 x 0.11 mm) was selected for

the experiment.

2. Data Collection:

Preliminary Investigation: Oscillation and Weissenberg photographs were initially used to

determine the crystal system and space group. The crystals were identified as orthorhombic,

with the space group P212121.
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Diffraction Data Acquisition: Three-dimensional intensity data were collected on an automatic

four-circle diffractometer.

X-ray Source: Ni-filtered Copper K-alpha (Cu Kα) radiation was utilized.

Scanning Mode: An ω-2θ scanning mode was employed to measure the intensities of the

reflections.

3. Structure Solution and Refinement:

Structure Solution: The positions of the atoms were determined from the collected diffraction

data, likely using direct methods or Patterson synthesis techniques, which were standard at

the time.

Refinement: The atomic coordinates and thermal parameters were refined using least-

squares methods. The refinement process continued until the R-index, a measure of the

agreement between the calculated and observed structure factors, reached a final value of

0.045.

Scattering Factors: Atomic scattering factors for chloride ion, and neutral carbon, nitrogen,

and oxygen atoms were taken from the International Tables for X-ray Crystallography.

This protocol provides the high-resolution data necessary to determine the precise three-

dimensional arrangement of atoms, including bond lengths and angles as detailed in the tables

above.

Molecular Structure Visualization
The following diagram illustrates the two-dimensional chemical structure of β-D-galactosamine,

indicating the pyranose ring and the stereochemical configuration of its substituents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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